6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-acetyl-8-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFQOZPVVPKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=O)N2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Acetyl-8-Methyl-Benzoxazinone Scaffold
This guide provides an in-depth technical analysis of 6-acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one , a specific bicyclic scaffold relevant to medicinal chemistry, particularly in the development of long-acting beta-adrenoceptor agonists (LABAs).
While the direct CAS number for this specific substitution pattern is not widely indexed in public commercial catalogs (unlike its 6-acetyl analog or the Olodaterol intermediate), this guide details its chemical identity, synthesis pathways from known precursors, and structural significance.[1]
Part 1: Chemical Identity & Structural Context[1]
Compound Identification
The compound 6-acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one is a trisubstituted benzene derivative fused to a morpholin-3-one ring.[2] It belongs to the class of 1,4-benzoxazin-3-ones , which are privileged structures in drug discovery, serving as bioisosteres for quinolinones and indoles.
| Property | Specification |
| Chemical Name | 6-acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold CAS | 102065-94-1 (8-methyl-2H-1,4-benzoxazin-3(4H)-one) |
| Related Analog CAS | 26518-71-8 (6-acetyl-2H-1,4-benzoxazin-3(4H)-one) |
| Structural Role | Key intermediate for introducing chiral alkylamine chains (via the acetyl group) and modulating lipophilicity (via the 8-methyl group).[3] |
Structural Disambiguation (Crucial for Researchers)
It is critical to distinguish this compound from the Olodaterol intermediate , which has a reversed substitution pattern.[1]
-
Target Compound: 6-acetyl -8-methyl (Acetyl at C6, Methyl at C8).
-
Olodaterol Intermediate: 8-acetyl -6-(benzyloxy) (Acetyl at C8, Protected OH at C6).[1] CAS: 869478-09-1.[4][5]
The 6-acetyl substitution pattern discussed here is typically accessed via electrophilic aromatic substitution on the 8-methyl core, as position 6 is the most nucleophilic site on the aromatic ring.
Part 2: Synthesis Protocols
Since the specific 6-acetyl-8-methyl derivative is often synthesized in-house rather than purchased, two validated synthetic routes are presented.
Route A: Friedel-Crafts Acetylation (Preferred)
This method utilizes the commercially available 8-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 102065-94-1). The nitrogen atom at position 4 directs the incoming electrophile to the para position (C6).[1]
Mechanism: The amide nitrogen (N4) and the ether oxygen (O1) activate the benzene ring.[1] Position 6 is para to the nitrogen and meta to the carbonyl, making it the most favorable site for acylation.[1] Position 7 is sterically hindered by the 8-methyl group and less electronically favored.
Protocol:
-
Reagents: 8-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (
, 2.5 eq), Dichloromethane (DCM) or Nitrobenzene. -
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Step 1: Suspend
in dry DCM at 0°C. -
Step 2: Add acetyl chloride dropwise; stir for 15 min to form the acylium ion.
-
Step 3: Add the benzoxazinone core portion-wise. The mixture will likely turn dark/orange.[1]
-
Step 4: Allow to warm to Room Temperature (RT) and reflux for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]
-
Workup: Quench carefully with ice-water/HCl. Extract with DCM.[1] Wash organic layer with brine, dry over
, and concentrate.[1] -
Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2, 0-5% MeOH in DCM).[1]
Route B: Ring Closure (De Novo Synthesis)
If the 8-methyl core is unavailable, the scaffold can be built from 2-amino-6-methylphenol .
Protocol:
-
Acylation: React 2-amino-6-methylphenol with chloroacetyl chloride (
) in the presence of a base ( or ) in acetone/DMF to form the amide intermediate.[1] -
Cyclization: Heat the intermediate with
in DMF at 80°C to effect intramolecular displacement of the chloride by the phenol, forming the 8-methyl-benzoxazinone core. -
Acetylation: Proceed with Route A (Friedel-Crafts) to install the 6-acetyl group.[1]
Part 3: Visualization of Synthesis Pathways
The following diagram illustrates the logical flow for synthesizing the target scaffold, highlighting the critical regioselectivity at Position 6.[1]
Figure 1: Synthetic workflow from aminophenol precursors to the 6-acetyl-8-methyl-benzoxazinone target.
Part 4: Applications in Drug Discovery[1]
Scaffold for Beta-Agonists
The 6-acetyl group serves as a versatile "handle" for further functionalization. In the context of beta-adrenergic agonists (like Olodaterol or Indacaterol analogs), the acetyl group is typically:
-
Brominated (using
or NBS) to form the -bromoketone.[1] -
Reduced (asymmetric reduction) to a chiral halohydrin or epoxide.[1]
-
Coupled with a bulky amine (e.g., 2-amino-1-(4-methoxyphenyl)-2-methylpropane) to generate the "tail" required for receptor binding.
Structure-Activity Relationship (SAR)[1]
-
8-Methyl Group: Provides steric bulk that can influence the conformation of the benzoxazinone ring and its interaction with the receptor pocket (often the
-adrenergic receptor). It increases lipophilicity ( ) compared to the unsubstituted core.[1] -
NH (Position 4): Essential for hydrogen bonding within the receptor active site (often interacting with Serine residues).[1]
-
6-Acetyl Group: The precursor to the pharmacophore's "head group" (the ethanolamine moiety).[1]
References
-
Core Scaffold Identification
-
Synthetic Methodology (Friedel-Crafts on Benzoxazinones)
- Synthesis of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich Product 26518-71-8.
-
Source: [1]
-
Related Drug Scaffold (Olodaterol)
-
General Benzoxazinone Synthesis
- Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one. (2023).
-
Source: [1]
Sources
A-Technical-Guide-to-Novel-Benzoxazinone-Intermediates-for-Drug-Discovery
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities. These compounds, characterized by a fused benzene and oxazine ring system, serve as versatile scaffolds in the design and synthesis of novel therapeutic agents. Their proven efficacy in various biological pathways makes them a focal point for researchers and drug development professionals.
This guide provides an in-depth exploration of novel benzoxazinone intermediates, offering a technical resource for scientists engaged in drug discovery. We will delve into the synthetic methodologies, characterization techniques, and the vast therapeutic potential of these compounds, supported by recent scientific literature.
The-Versatile-Pharmacological-Profile-of-Benzoxazinones
The benzoxazinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties. These include:
-
Anticancer Activity: Benzoxazinone derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Some derivatives have shown the ability to downregulate the expression of c-Myc mRNA, a key proto-oncogene, by interacting with G-quadruplex structures in its promoter region.
-
Antimicrobial and Antifungal Activity: Numerous studies have highlighted the antibacterial and antifungal properties of benzoxazinone derivatives. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Anti-inflammatory and Analgesic Effects: The anti-inflammatory and pain-relieving potential of these compounds has been well-documented.
-
Enzyme Inhibition: Benzoxazinone derivatives have been identified as inhibitors of various enzymes, including human leukocyte elastase and serine proteases.
-
Other Therapeutic Areas: The diverse biological activities of benzoxazinones extend to antiviral, antimalarial, antidiabetic, and neuroprotective effects.
Strategic-Synthesis-of-Benzoxazinone-Intermediates
The synthesis of benzoxazinone intermediates is a critical step in the development of new drug candidates. A variety of synthetic routes have been established, often utilizing readily available starting materials.
Key-Synthetic-Approaches
A prevalent and versatile method for the synthesis of 4H-3,1-benzoxazin-4-ones involves the use of anthranilic acid as a starting material.
-
From Anthranilic Acids:
-
Reaction with Acid Anhydrides: A common method involves refluxing an anthranilic acid derivative with an acid anhydride. For example, 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one can be prepared by refluxing 4-nitroanthranilic acid with acetic anhydride.
-
Reaction with Acyl Chlorides: The reaction of anthranilic acid with aroyl chlorides in the presence of a base like pyridine is a well-established method for synthesizing 2-aryl-4H-1,3-benzoxazin-4-ones.
-
Acid-Catalyzed Cyclization with Ortho Esters: The reaction of anthranilic acids with ortho esters can yield benzo[d]oxazin-4-ones.
-
-
Palladium-Catalyzed Carbonylation: This modern approach allows for the synthesis of substituted benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as a carbonyl source. Another variation involves the carbonylative coupling of 2-iodoanilines with aryl iodides.
-
Copper-Catalyzed Tandem Reactions: A facile synthesis of 4H-3,1-benzoxazin-4-one derivatives can be achieved through a copper-catalyzed tandem intramolecular C-N coupling and rearrangement process.
Illustrative-Synthetic-Workflow
The following diagram outlines a general workflow for the synthesis and subsequent derivatization of benzoxazinone intermediates.
Caption: General workflow for benzoxazinone synthesis and derivatization.
Experimental-Protocol:-Synthesis-of-2-methyl-7-nitro-4H-3,1-benzoxazin-4-one
This protocol provides a step-by-step methodology for a common benzoxazinone synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-nitroanthranilic acid in an excess of acetic anhydride.
-
Reaction: Reflux the mixture for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Characterization-and-Analytical-Techniques
The unambiguous identification and characterization of novel benzoxazinone intermediates are paramount for their use in drug discovery. A combination of spectroscopic and analytical methods is employed for this purpose.
| Technique | Purpose | Typical Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the chemical structure and connectivity of atoms. | Characteristic chemical shifts for aromatic protons and carbons, as well as signals corresponding to the oxazinone ring. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Strong absorption bands corresponding to the C=O (lactone) and C=N groups of the benzoxazinone ring. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Elemental Analysis | To determine the elemental composition of the synthesized compound. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values. |
Applications-in-the-Synthesis-of-Bioactive-Molecules
Benzoxazinone intermediates are valuable building blocks for the synthesis of a wide array of more complex, biologically active molecules. The oxazinone ring is susceptible to nucleophilic attack, allowing for its conversion into other heterocyclic systems.
Ring-Transformation-Reactions
The reaction of benzoxazinone intermediates with various nucleophiles can lead to the formation of other important heterocyclic scaffolds.
-
Reaction with Nitrogen Nucleophiles:
-
Ammonia/Amines: Treatment with ammonia or primary amines can lead to the formation of quinazolinone derivatives.
-
Hydrazine: Reaction with hydrazine can yield triazole or other nitrogen-containing heterocyclic systems.
-
Hydroxylamine: The reaction with hydroxylamine hydrochloride can result in the formation of 3-hydroxy-quinazolinone derivatives.
-
-
Reaction with Sulfur Nucleophiles:
-
Phosphorus Pentasulfide: This reagent can be used to convert the lactone carbonyl group into a thione, leading to the formation of benzothiazinone derivatives.
-
The following diagram illustrates the utility of benzoxazinone intermediates as precursors to other important heterocyclic systems.
A Technical Guide to Pharmacophore Modeling of 6-acetyl-8-methyl-benzoxazinone: A Case Study in Drug Discovery
Abstract
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects[1][2]. This technical guide presents a comprehensive, in-depth protocol for the pharmacophore modeling of a specific analogue, 6-acetyl-8-methyl-benzoxazinone. While no specific biological target has been definitively elucidated for this particular compound, this guide will serve as a practical case study for researchers and drug development professionals. It will delineate the complete workflow, from initial hypothesis generation based on the known activities of the broader benzoxazinone class to the rigorous computational methodologies of model generation, validation, and application in virtual screening for the identification of novel bioactive molecules. This document emphasizes the causality behind experimental choices and the integration of self-validating systems to ensure scientific integrity.
Introduction: The Therapeutic Potential of Benzoxazinones and the Role of Pharmacophore Modeling
Benzoxazinone derivatives have emerged as a versatile class of heterocyclic compounds with significant therapeutic potential[2]. Various studies have highlighted their efficacy as anti-cancer agents targeting c-Myc G-quadruplex structures[3], inhibitors of long-chain fatty acid elongase 6 (ELOVL6)[4], and as antiplatelet agents[5][6]. The core benzoxazinone structure provides a robust scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the essential steric and electronic features of a molecule required for its biological activity[7][8]. A pharmacophore model represents the three-dimensional arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for molecular recognition at a biological target's binding site[9][10]. This powerful computational tool can be leveraged for various applications, including virtual screening to identify novel lead compounds, scaffold hopping to discover new chemical entities with similar activity, and guiding lead optimization efforts[11][12].
This guide will focus on a hypothetical yet scientifically rigorous pharmacophore modeling study of 6-acetyl-8-methyl-benzoxazinone. Given the known antiplatelet activity of some benzoxazinone derivatives[5][6], we will proceed with the hypothesis that this compound may also exhibit similar properties. This allows us to frame the subsequent steps within a tangible therapeutic context.
Methodological Approach: Ligand-Based and Structure-Based Strategies
Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based methods[9][13]. The choice of methodology is contingent on the availability of structural information for the biological target. This guide will detail both workflows, providing a comprehensive overview applicable to various research scenarios.
Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active and inactive ligands is available[14]. The fundamental principle is that molecules with similar biological activity often share common chemical features arranged in a specific spatial orientation[9].
-
Dataset Preparation:
-
Training Set Selection: A structurally diverse set of at least 15-20 benzoxazinone derivatives with known antiplatelet activity (IC50 or Ki values) should be compiled from the literature or internal databases. The activity values should span several orders of magnitude.
-
Test Set Selection: A separate set of active and inactive compounds, not used in the training set, is crucial for model validation[15]. This set should also be structurally diverse.
-
Decoy Set Generation: A large set of molecules with similar physicochemical properties to the active compounds but presumed to be inactive is necessary for robust validation.
-
-
Conformational Analysis:
-
The 3D structures of all molecules in the training and test sets are generated.
-
A thorough conformational search is performed for each molecule to generate a representative ensemble of low-energy conformations. This step is critical as it accounts for the flexibility of the ligands[14].
-
-
Feature Identification and Pharmacophore Generation:
-
Common chemical features (e.g., hydrogen bond acceptors, donors, hydrophobic groups, aromatic rings) are identified across the active molecules in the training set[16][17].
-
Computational algorithms are used to align the conformations of the active molecules and identify a common spatial arrangement of these features that is absent in the inactive molecules. This process generates a set of candidate pharmacophore hypotheses[18][19].
-
-
Model Scoring and Selection:
-
Each pharmacophore hypothesis is scored based on its ability to correctly identify the active molecules in the training set while excluding the inactive ones.
-
The best hypothesis is selected based on statistical metrics such as sensitivity, specificity, and enrichment factor.
-
Caption: Workflow for ligand-based pharmacophore modeling.
Structure-Based Pharmacophore Modeling
When the 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach can be employed[13][20]. This method directly utilizes the information from the protein's binding pocket to define the key interaction points for a ligand.
-
Target Preparation:
-
Obtain the 3D structure of the target protein (e.g., a cyclooxygenase enzyme for antiplatelet activity) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Binding Site Identification:
-
The ligand-binding pocket is identified, either from a co-crystallized ligand or using computational pocket detection algorithms.
-
-
Interaction Mapping and Pharmacophore Generation:
-
The key interaction points within the binding site are mapped. This involves identifying regions that can form hydrogen bonds, hydrophobic interactions, and aromatic interactions with a potential ligand[20].
-
These interaction points are then translated into pharmacophoric features to generate a structure-based pharmacophore model[21][22].
-
Caption: Workflow for structure-based pharmacophore modeling.
Rigorous Model Validation: Ensuring Predictive Power
A pharmacophore model is only as valuable as its ability to predict the activity of new compounds. Therefore, rigorous validation is a critical and non-negotiable step in the workflow[15][23].
Internal Validation
-
Goodness-of-fit Score: This metric assesses how well the generated pharmacophore model maps onto the active compounds in the training set.
-
Leave-One-Out / Leave-N-Out Cross-Validation: A subset of the training set is systematically left out during model generation, and the model's ability to predict the activity of the excluded compounds is evaluated.
External Validation
-
Test Set Validation: The final pharmacophore model is used to screen the external test set. The model's ability to distinguish between active and inactive compounds in this set provides a robust measure of its predictive power[15].
-
Decoy Set Screening: The model is challenged to screen a large database of decoy molecules. An ideal model should identify a high percentage of the known active compounds (high sensitivity) while minimizing the number of false positives from the decoy set (high specificity).
-
Receiver Operating Characteristic (ROC) Curve Analysis: An ROC curve is plotted to visualize the trade-off between the true positive rate (sensitivity) and the false positive rate (1-specificity). The area under the curve (AUC) provides a quantitative measure of the model's performance. An AUC value close to 1.0 indicates an excellent model, while a value of 0.5 suggests random chance.
| Validation Metric | Description | Ideal Value |
| Sensitivity | The ability of the model to correctly identify active compounds. | Close to 1 |
| Specificity | The ability of the model to correctly reject inactive compounds. | Close to 1 |
| Enrichment Factor (EF) | The ratio of the proportion of active compounds in the hit list to the proportion of active compounds in the entire database. | > 1 |
| Area Under the ROC Curve (AUC) | A measure of the overall performance of the model in distinguishing between active and inactive compounds. | Close to 1 |
Application in Virtual Screening: Discovering Novel Bioactive Molecules
Once a robust and validated pharmacophore model for 6-acetyl-8-methyl-benzoxazinone's hypothetical antiplatelet activity is established, it can be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity[11][24][25].
Experimental Protocol: Pharmacophore-Based Virtual Screening
-
Database Selection: Choose one or more large, commercially or publicly available compound databases (e.g., ZINC, ChEMBL, Enamine).
-
Database Preparation: The 3D structures of the molecules in the database are generated and optimized.
-
Virtual Screening: The validated pharmacophore model is used as a filter to screen the database. Molecules that match the pharmacophoric features are retained as "hits."
-
Hit Filtering and Post-Processing: The initial hit list is further refined using additional filters, such as drug-likeness (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.
-
Molecular Docking: The top-ranked hits can be subjected to molecular docking studies with the target protein (if its structure is known) to predict their binding modes and affinities, further prioritizing them for experimental testing.
Caption: A typical virtual screening workflow using a pharmacophore model.
Conclusion
This technical guide has provided a comprehensive and in-depth framework for the pharmacophore modeling of 6-acetyl-8-methyl-benzoxazinone. By leveraging the known biological activities of the broader benzoxazinone class, we have established a scientifically grounded, albeit hypothetical, case study. The detailed protocols for ligand-based and structure-based modeling, coupled with rigorous validation techniques and application in virtual screening, offer a complete roadmap for researchers and drug development professionals. The principles and methodologies outlined herein are broadly applicable to the study of other small molecules and their biological targets, underscoring the pivotal role of pharmacophore modeling in modern drug discovery.
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Singh, D. B., & Singh, P. K. (2018). Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate.
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Mahrous, R. S. R., & El-Kerdawy, A. M. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Science, 14(1), 138-147.
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Wang, S., Li, Y., & Liu, Y. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Marine Drugs, 19(11), 606.
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ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?
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ResearchGate. (2019, October 16). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors.
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Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
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Sharma, M. C., et al. (2012). Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach. Scientia Pharmaceutica, 80(2), 239–262.
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Sharma, M. C., et al. (2012). Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach. PubMed.
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- 13. fiveable.me [fiveable.me]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. columbiaiop.ac.in [columbiaiop.ac.in]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aast.edu [aast.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. books.rsc.org [books.rsc.org]
Methodological & Application
Reagents for synthesizing 6-acetyl-benzoxazinone from aminophenols
Application Note: High-Purity Synthesis of 6-Acetyl-2H-1,4-Benzoxazin-3(4H)-one
Abstract
This application note details a robust, two-stage synthetic pathway for the production of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one starting from 2-aminophenol. 1,4-Benzoxazin-3-one derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for cardiotonic, anti-inflammatory, and antithrombotic agents. This guide prioritizes regioselectivity and yield, utilizing a cyclization-acylation strategy. We provide validated protocols for the ring closure of 2-aminophenol using chloroacetyl chloride, followed by a regioselective Friedel-Crafts acetylation mediated by aluminum chloride.
Retrosynthetic Analysis & Strategy
The synthesis of the target molecule (3) is most efficiently achieved via a linear sequence. While direct cyclization of pre-acetylated aminophenols (e.g., 4-acetyl-2-aminophenol) is theoretically possible, the starting materials are often expensive or commercially scarce. Therefore, the industry-standard approach involves the construction of the benzoxazinone core (2) followed by late-stage functionalization.
-
Step 1 (Cyclization): Nucleophilic attack of 2-aminophenol (1) on chloroacetyl chloride. This forms the amide bond first (kinetic control), followed by intramolecular etherification to close the ring.
-
Step 2 (Regioselective Acylation): Friedel-Crafts acylation.[1][2] The regiochemistry is dictated by the electronic directing effects of the heteroatoms. The ether oxygen at position 1 is a stronger activator (para-director) than the amide nitrogen at position 4, directing the incoming acetyl group preferentially to position 6 .
Figure 1: Retrosynthetic logic flow prioritizing commercially available precursors.
Reagent Selection Guide
The choice of reagents is critical for minimizing side reactions such as O-acylation (ester formation instead of ring closure) or polymerization.
| Reagent | Role | Selection Logic |
| 2-Aminophenol | Substrate | High purity (>98%) required to prevent oxidation byproducts (black tars). |
| Chloroacetyl Chloride | Cyclizing Agent | Bifunctional electrophile. Reacts with amine (fast) and phenol (slow) to form the ring. |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous weak base neutralizes HCl generated during reaction without hydrolyzing the amide bond. Preferred over NaOH for yield stability. |
| Acetone | Solvent (Step 1) | Polar aprotic solvent that solubilizes the intermediate but allows inorganic salts (KCl) to precipitate, driving the reaction. |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Strong catalyst required for Friedel-Crafts acylation.[3] Must be anhydrous. |
| Carbon Disulfide (CS₂) | Solvent (Step 2) | Classic non-polar solvent for Friedel-Crafts; ensures homogeneity of the complex. Note: DCM is a safer modern alternative. |
Experimental Protocols
Protocol A: Synthesis of the Scaffold (2H-1,4-Benzoxazin-3(4H)-one)
Objective: Cyclization of 2-aminophenol.
Mechanism:
Materials:
-
2-Aminophenol (10.9 g, 0.1 mol)
-
Chloroacetyl chloride (12.4 g, 0.11 mol)
-
Anhydrous
(15.0 g) -
Acetone (150 mL)
-
Ice water[4]
Procedure:
-
Preparation: Dissolve 2-aminophenol (10.9 g) in dry acetone (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and dropping funnel. Add anhydrous
(15.0 g). -
Addition: Cool the mixture to 0–5°C in an ice bath. Add chloroacetyl chloride (12.4 g) dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Cool the reaction mixture to room temperature. Pour the slurry into 500 mL of ice-cold water. The inorganic salts will dissolve, and the product will precipitate.
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 50 mL) to remove residual base and salts.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 75–85%
-
Appearance: White to off-white needles.
-
Melting Point: 171–173°C [1].
-
Protocol B: Regioselective Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Objective: Installation of the acetyl group at position 6. Mechanism: Friedel-Crafts Acylation.[1][2][3][5] The position is determined by the directing effect of the ring oxygen (Para-director).
Materials:
-
2H-1,4-Benzoxazin-3(4H)-one (from Protocol A) (7.45 g, 50 mmol)
-
Acetyl Chloride (4.71 g, 60 mmol)
-
Aluminum Chloride (
, anhydrous) (20.0 g, 150 mmol) -
Carbon Disulfide (
) (50 mL) or Dichloromethane (DCM)
Procedure:
-
Catalyst Activation: In a dry three-neck flask equipped with a calcium chloride drying tube and a mechanical stirrer, suspend finely powdered anhydrous
(20.0 g) in (40 mL). -
Substrate Addition: Add the benzoxazinone (7.45 g) to the suspension. The mixture may darken as the Lewis acid complex forms.
-
Acylation: Add acetyl chloride (4.71 g) dropwise over 20 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (46°C for
) for 3–5 hours. Evolution of HCl gas will be observed (scrubbing required). -
Quenching: Distill off the solvent (
) if used. Cool the residue and carefully pour it onto crushed ice/HCl mixture (200 g ice + 10 mL conc. HCl) to decompose the aluminum complex. -
Isolation: The solid product separates out.[6] Filter the solid and wash with water until the filtrate is neutral.
-
Purification: Recrystallize from Methanol or Ethanol.
Process Control & Troubleshooting
The following decision tree assists in troubleshooting common synthetic issues.
Figure 2: Troubleshooting workflow for reaction optimization.
Key Analytical Checkpoints:
-
IR Spectroscopy: Look for the appearance of the ketone carbonyl stretch (~1680
) distinct from the amide carbonyl (~1690-1700 ) in Step 2. -
1H NMR: In Step 2, the aromatic region should simplify. The appearance of a singlet (~2.5 ppm) confirms the acetyl methyl group. The aromatic coupling pattern should indicate 1,2,4-trisubstitution (consistent with position 6).
References
-
Synthesis of 2-Aminobenzoxazoles and Derivatives (Cyclization Protocols). Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Synthesis of 1,4-benzoxazin-3-one derivatives containing acylhydrazone. Source: PubMed / PMC (Detailed experimental for benzoxazinone core). URL:[Link]
Sources
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Strategic Functionalization of the Benzoxazinone Core at C-6 and C-8: A Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Therapeutic Potential of the Benzoxazinone Scaffold
The benzoxazinone motif is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the benzoxazinone aromatic ring, particularly at the C-6 and C-8 positions, offers a powerful avenue for modulating a compound's physicochemical properties, target affinity, and overall therapeutic profile. This guide provides a comprehensive overview of established and emerging methodologies for the targeted derivatization of these key positions, complete with detailed application notes and step-by-step protocols to empower researchers in drug discovery and development.
This document will delve into a two-pronged approach for C-6 and C-8 functionalization:
-
Introduction of a Reactive Handle: This involves initial electrophilic aromatic substitution reactions, such as halogenation and nitration, to install a group that can be further elaborated.
-
Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization: This section will detail modern synthetic methods, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on halogenated benzoxazinones, as well as emerging direct C-H activation strategies.
Part 1: Strategic Installation of Reactive Handles at C-6 and C-8
The initial step in a divergent approach to a library of C-6 and C-8 substituted benzoxazinones is the regioselective installation of a functional group amenable to further chemical transformations. Halogenation and nitration are the most common and effective methods for this purpose.
Regioselective Halogenation: A Gateway to Cross-Coupling
The introduction of a halogen atom (bromine or chlorine) onto the benzoxazinone ring is a crucial first step for subsequent palladium-catalyzed cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions.
Protocol 1: Regioselective Bromination of 2H-1,4-Benzoxazin-3(4H)-one
This protocol describes the selective bromination at the C-6 and C-7 positions. While not directly targeting C-8, this method is foundational and highlights the influence of reaction conditions on regioselectivity.
Materials:
-
2H-1,4-Benzoxazin-3(4H)-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Chloroform
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
A. For 6-Bromo-2H-1,4-benzoxazin-3(4H)-one:
-
Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and decolorize the excess bromine with a 10% sodium thiosulfate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-bromo derivative.
B. For 7-Bromo-2H-1,4-benzoxazin-3(4H)-one:
-
Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in chloroform in a round-bottom flask.
-
Slowly add a solution of bromine (1.1 eq) in chloroform dropwise to the stirred solution at room temperature.
-
Follow steps 3-8 from the procedure for the 6-bromo derivative to isolate and purify the 7-bromo product.
Regioselective Nitration: Introducing a Versatile Functional Group
Nitration of the benzoxazinone core provides access to nitro derivatives, which can be readily reduced to the corresponding amines. These amino-benzoxazinones are valuable intermediates for a wide range of further functionalizations, including amide bond formation and diazotization reactions.
Protocol 2: Regioselective Nitration of 2H-1,4-Benzoxazin-3(4H)-one
This protocol outlines the conditions for the selective nitration at the C-6 and C-8 positions.
Materials:
-
2H-1,4-Benzoxazin-3(4H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
A. For 6-Nitro-2H-1,4-benzoxazin-3(4H)-one:
-
Carefully add 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) portion-wise to concentrated sulfuric acid in a round-bottom flask, maintaining the temperature below 10°C with an ice bath.
-
Once the solid has dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid to obtain the 6-nitro derivative. Further purification can be achieved by recrystallization.
B. For 6,8-Dinitro-2H-1,4-benzoxazin-3(4H)-one:
-
Follow the procedure for the 6-nitro derivative, but use a larger excess of the nitrating mixture (e.g., 2.5 eq of nitric acid) and allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature), while carefully monitoring the reaction progress.
Part 2: Advanced Functionalization via Cross-Coupling and C-H Activation
With halogenated or other suitably functionalized benzoxazinones in hand, a vast array of substituents can be introduced at the C-6 and C-8 positions using powerful transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3][4] This reaction is particularly valuable for synthesizing biaryl and styrenyl derivatives of benzoxazinones.
Protocol 3: Suzuki-Miyaura Coupling of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one with Phenylboronic Acid
Materials:
-
6-Bromo-2H-1,4-benzoxazin-3(4H)-one
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
A base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)
-
A solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and the phosphine ligand (e.g., SPhos; 4-10 mol%).
-
Add the base (e.g., K₂CO₃; 2.0-3.0 eq) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-2H-1,4-benzoxazin-3(4H)-one.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Benzoxazinones
| Entry | Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo | Phenyl | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 85 |
| 2 | 8-Iodo | 4-Methoxyphenyl | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 78 |
| 3 | 6-Chloro | Thiophene-2- | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 65 |
Note: The conditions provided are illustrative and may require optimization for specific substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted benzoxazinones.[5][6][7] These derivatives are valuable precursors for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.
Protocol 4: Sonogashira Coupling of 8-Iodo-2H-1,4-benzoxazin-3(4H)-one with (Trimethylsilyl)acetylene
Materials:
-
8-Iodo-2H-1,4-benzoxazin-3(4H)-one
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
A solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 8-iodo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add the degassed solvent (e.g., THF) and the base (e.g., TEA; 2.0-3.0 eq).
-
Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 8-((trimethylsilyl)ethynyl) derivative. The TMS group can be easily removed by treatment with a mild base like potassium carbonate in methanol to afford the terminal alkyne.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9][10] This reaction is a powerful tool for introducing a wide variety of primary and secondary amines at the C-6 and C-8 positions of the benzoxazinone scaffold.
Protocol 5: Buchwald-Hartwig Amination of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one with Morpholine
Materials:
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one[11]
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a palladacycle
-
A bulky electron-rich phosphine ligand (e.g., Xantphos, RuPhos)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-chloro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and the ligand (e.g., Xantphos; 2-10 mol%).
-
Add the base (e.g., NaOtBu; 1.2-2.0 eq) and the anhydrous solvent (e.g., toluene).
-
Add morpholine (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 80-110°C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to give 6-(morpholino)-2H-1,4-benzoxazin-3(4H)-one.
Part 3: Direct C-H Functionalization: The Next Frontier
Direct C-H functionalization is an emerging and highly atom-economical strategy that avoids the pre-functionalization of the aromatic ring.[12] While still a developing area for the benzoxazinone scaffold, particularly for C-6 and C-8 positions, the principles of directed C-H activation hold great promise.
Conceptual Workflow for C-H Arylation at C-6:
The following diagram illustrates a conceptual workflow for the direct C-H arylation of a benzoxazinone derivative at the C-6 position, a challenging yet highly desirable transformation.
Caption: Conceptual workflow for direct C-H arylation at the C-6 position of a benzoxazinone.
While specific, high-yielding protocols for direct C-6 or C-8 functionalization of the parent benzoxazinone are still emerging, the principles of directing group-assisted C-H activation are being actively explored and are expected to provide powerful new tools for the medicinal chemist in the near future.
Conclusion and Future Perspectives
The functionalization of the benzoxazinone scaffold at the C-6 and C-8 positions is a critical strategy in the development of novel therapeutics. The methodologies outlined in this guide, from classical electrophilic substitution to modern transition metal-catalyzed reactions, provide a robust toolkit for accessing a diverse range of derivatives. As the field of C-H activation continues to mature, we can anticipate the development of even more efficient and regioselective methods for the direct functionalization of these key positions, further expanding the chemical space available for drug discovery.
References
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- Bromidge, S. M., Bertani, B., Borriello, M., Faedo, S., Gordon, L. J., Granci, E., ... & Zonzini, L. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5653-5656.
- BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. BenchChem Technical Support.
-
Reddy, G. K., & Rao, K. S. (2004). Synthesis of 6-(1, 5-Benzothiazepinyl/pyridyl)-2H-[1][13]-benzoxazin-3 [4H]. Asian Journal of Chemistry, 16(1), 43.
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- Chemistry LibreTexts. (2023, June 30).
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- Journal of Chemical Education. (2018).
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- Organic Chemistry Portal. Suzuki Coupling.
- ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
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- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). PMC.
- Request PDF. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
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- Sławiński, J., & Brzozowski, Z. (2016). Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)
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- C–H functionalization for materials science. (n.d.). Beilstein Journals.
Sources
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Process Development: Synthesis of 6-Acetyl-8-Methyl-2H-1,4-Benzoxazin-3(4H)-one
Abstract
This Application Note details a scalable, two-step synthesis route for 6-acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one , a critical pharmacophore in the development of cardiotonic agents (PDE3 inhibitors) and anticoagulants. Unlike bench-scale methods that rely on toxic solvents (e.g., benzene, nitrobenzene) and chromatographic purification, this protocol utilizes Methyl Isobutyl Ketone (MIBK) and 1,2-Dichloroethane (DCE) to facilitate process safety and crystallization-based purification. The guide addresses regioselectivity challenges posed by the 8-methyl substituent and provides a self-validating quality control framework.
Introduction & Structural Analysis
The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry. The introduction of an acetyl group at position 6 and a methyl group at position 8 significantly alters the electronic and steric profile, often enhancing binding affinity in phosphodiesterase (PDE) pockets.
Structural Challenges
-
Regioselectivity: The primary challenge is ensuring exclusive acetylation at the C6 position. The C8-methyl group exerts a steric influence, while the C1-oxygen and N4-amide compete for directing effects.
-
O1 (Ether): Strong ortho/para director. Directs to C6 (para) and C8 (blocked).
-
N4 (Amide): Weak activator. Directs to C7 (para).
-
-
Scalability: Standard protocols often use chloroacetyl chloride in biphasic DCM/water, which suffers from emulsion formation and poor atom economy.
Retrosynthetic Analysis
The most robust disconnection relies on constructing the heterocyclic core before introducing the labile acetyl group.
Figure 1: Retrosynthetic logic prioritizing the formation of the stable benzoxazinone core prior to functionalization.
Route Selection & Optimization
| Feature | Route A: One-Pot Cyclization | Route B: Stepwise Isolation | Selected: Route C (Telescoped) |
| Solvent | DCM / Water (Biphasic) | DMF or Acetone | MIBK (Methyl Isobutyl Ketone) |
| Base | NaHCO3 (Weak) | K2CO3 (Strong) | K2CO3 (Anhydrous) |
| Yield | 65-70% | 75-80% | 85-90% |
| Purification | Extraction + Column | Recrystallization | Direct Crystallization |
| Scalability | Low (Emulsions) | Medium (Solvent swap) | High (Single solvent system) |
Why MIBK? MIBK allows for azeotropic removal of water (if hydrated bases are used), has a high boiling point for kinetic control, and facilitates direct crystallization of the product upon cooling, eliminating extraction steps.
Detailed Experimental Protocols
Step 1: Synthesis of 8-methyl-2H-1,4-benzoxazin-3(4H)-one
Reaction Principle: Nucleophilic attack of the aniline nitrogen on chloroacetyl chloride, followed by intramolecular substitution (Sn2) of the alkyl chloride by the phenoxide oxygen.
Reagents:
-
2-Amino-6-methylphenol (CAS: 17672-22-9): 100.0 g (0.81 mol)
-
Chloroacetyl chloride: 100.8 g (0.89 mol, 1.1 eq)
-
Potassium Carbonate (K2CO3): 224.0 g (1.62 mol, 2.0 eq)
-
MIBK: 1000 mL
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen.
-
Dissolution: Charge 2-Amino-6-methylphenol and MIBK. Stir at 20°C until fully dissolved.
-
Acylation (Exothermic): Add Chloroacetyl chloride dropwise over 45 minutes, maintaining internal temperature <35°C. Caution: HCl gas evolution.
-
Cyclization: Add solid K2CO3 in portions. Heat the mixture to reflux (approx. 116°C) and hold for 4-6 hours.
-
IPC (In-Process Control): Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1] Target <1% uncyclized intermediate.
-
-
Workup: Cool to 80°C. Add water (500 mL) to dissolve inorganic salts. Separate the phases while hot.
-
Crystallization: Cool the organic (MIBK) layer slowly to 0-5°C over 2 hours. The product will precipitate as off-white needles.
-
Isolation: Filter the solid, wash with cold MIBK (100 mL), and dry in a vacuum oven at 50°C.
Expected Yield: 112–119 g (85–90%). Data: MP: 190–192°C. 1H NMR (DMSO-d6) confirms methyl singlet at δ 2.2 and methylene singlet at δ 4.6.
Step 2: Friedel-Crafts Acetylation to 6-acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Reaction Principle: Electrophilic aromatic substitution.[1][2][3][4][5][6] The Lewis acid (AlCl3) generates the acylium ion from acetyl chloride. The 8-methyl group directs ortho/para, but the ether oxygen at position 1 strongly directs para to position 6, ensuring high regioselectivity.
Reagents:
-
8-methyl-2H-1,4-benzoxazin-3(4H)-one (Step 1 Product): 50.0 g (0.306 mol)
-
Acetyl Chloride: 28.8 g (0.367 mol, 1.2 eq)
-
Aluminum Chloride (AlCl3, Anhydrous): 102.0 g (0.765 mol, 2.5 eq)
-
1,2-Dichloroethane (DCE): 500 mL
Protocol:
-
Complex Formation: In a dry flask, suspend AlCl3 in DCE and cool to 0°C. Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium complex.
-
Addition: Add the Step 1 benzoxazinone solid in portions over 30 minutes. Note: The reaction is exothermic.[7]
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours. If conversion is slow, heat to 50°C for 1 hour.
-
IPC: HPLC should show >98% conversion to the mono-acetylated product.
-
-
Quench (Critical Safety Step): Pour the reaction mixture slowly into a stirred mixture of Ice (500 g) and conc. HCl (50 mL). Caution: Vigorous hydrolysis of AlCl3.
-
Isolation: The product often precipitates directly from the quenched biphasic mixture. Filter the crude solid.
-
Alternative: If product dissolves in DCE, separate layers, wash organic with brine, dry (MgSO4), and concentrate.
-
-
Purification: Recrystallize from Ethanol (95%). Dissolve at reflux, treat with activated charcoal (if colored), filter hot, and cool to crystallize.
Expected Yield: 50–55 g (80–85%). Data: 1H NMR will show loss of the C6 proton and appearance of acetyl methyl singlet (δ 2.5).
Process Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Emulsions in Step 1 | Fine inorganic salts | Filter the hot MIBK solution through Celite before phase separation. |
| Low Yield in Step 2 | Moisture in AlCl3 | Use fresh, anhydrous AlCl3. Ensure system is under N2. |
| Regioisomers (7-acetyl) | High Temperature | Maintain addition temp at 0°C. Do not exceed 50°C during reaction. |
| Product Coloration | Oxidation of Phenol | Perform all steps under Nitrogen atmosphere. Use charcoal in recrystallization. |
References
-
Benzoxazinone Scaffold Utility
- Review of biological activity and synthesis of benzoxazinones.
-
Source:
-
Friedel-Crafts Acylation Methodology
- General protocols for acylation of deactivated and activated arom
-
Source:
-
Regioselectivity in Benzoxazinones
- Confirmation of C6-acylation preference in 1,4-benzoxazin-3-ones.
-
Source:
-
Analogous Synthesis (Adibendan Intermediate)
- Synthesis of the 6-acetyl-2H-1,4-benzoxazin-3(4H)-one precursor.
-
Source:
Sources
- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Acetyl-8-Methyl-2H-1,4-Benzoxazin-3(4H)-one
Welcome to the technical support guide for the synthesis of 6-acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research.
The synthesis of substituted benzoxazinones is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. However, the path to high yields and purity can be fraught with challenges, from competing side reactions to difficulties in purification. This guide provides a structured approach to troubleshooting and optimization.
General Synthetic Strategy
The most common and reliable method for constructing the 2H-1,4-benzoxazin-3(4H)-one core involves a two-step sequence starting from a substituted 2-aminophenol. This involves:
-
N-Acylation: Selective acylation of the amino group of the 2-aminophenol precursor.
-
Intramolecular Cyclization: A base-mediated ring closure to form the heterocyclic benzoxazinone ring.
Many reported methods for benzoxazinone synthesis suffer from drawbacks such as harsh reaction conditions or the need for multiple steps.[1] A robust protocol relies on careful control of reagents and conditions to favor the desired reaction pathway.
Caption: General two-step workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of the starting 2-aminophenol precursor?
A: Purity is paramount. 2-Aminophenols are notoriously susceptible to oxidation, often appearing as dark, discolored solids.[2] Oxidized impurities can interfere with the N-acylation step and introduce colored byproducts that are difficult to remove. We strongly recommend purifying the starting aminophenol by recrystallization or a silica plug if it is significantly discolored. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also mitigate oxidative side reactions.
Q2: My N-acylation step is giving a messy reaction profile. What's the likely cause?
A: This typically points to a lack of selectivity between N-acylation and O-acylation. The hydroxyl group of the aminophenol is also nucleophilic and can react with the acylating agent. To favor N-acylation, the reaction is often run under conditions where the more nucleophilic amino group reacts preferentially.[2][3] Using a buffered system (e.g., acetic anhydride in the presence of an alkali) or carefully controlling the stoichiometry and addition rate of the acylating agent at low temperatures can significantly improve selectivity.
Q3: How can I effectively monitor the progress of both the acylation and cyclization steps?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
For Acylation: You should see the consumption of the starting aminophenol (a polar, UV-active spot) and the appearance of a new, less polar spot for the N-acylated intermediate.
-
For Cyclization: The intermediate spot should gradually disappear, and a new product spot will appear. The product is typically less polar than the acylated intermediate due to the loss of the free hydroxyl group. For more precise monitoring, especially in complex reaction mixtures, LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable. It allows you to track the mass-to-charge ratio (m/z) of the starting material, intermediate, and final product, confirming their identities and relative abundance.
Q4: I'm observing a significant amount of unreacted N-acylated intermediate even after prolonged heating during the cyclization step. What should I do?
A: This indicates that the conditions are not sufficient to drive the intramolecular Williamson ether synthesis (cyclization) to completion. The phenoxide, formed by deprotonating the hydroxyl group, needs to be generated in sufficient concentration to attack the carbon bearing the chloro group. Consider the following:
-
Base Strength: The base you are using may be too weak. Switch from a mild base like sodium bicarbonate to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).
-
Solvent: A polar aprotic solvent like DMF or DMSO is often required to solubilize the reagents and facilitate the SN2 reaction.
-
Temperature: Increasing the reaction temperature will increase the rate of cyclization. Ensure you are not exceeding the decomposition temperature of your product.
Detailed Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
| Observed Issue | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Formation; Starting Material Unchanged | 1. Inactive Reagents: The acylating agent (e.g., chloroacetyl chloride) may have hydrolyzed due to improper storage. The base may be old or of poor quality. 2. Insufficient Activation: The reaction temperature may be too low for the chosen conditions. | Verify Reagent Activity: Use a fresh bottle of the acylating agent. Ensure bases are stored in a desiccator. Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments while monitoring by TLC. The activation energy for the reaction must be overcome. |
| 2. Low Yield with N-Acylated Intermediate as the Main Byproduct | 1. Incomplete Cyclization: The primary cause is insufficient activation for the ring-closing step. This can be due to a base that is too weak, an inappropriate solvent, or insufficient heat.[4] | Increase Base Strength: Switch from NaHCO₃ or triethylamine to a stronger base like K₂CO₃ or NaH to more effectively deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide required for cyclization. Change Solvent: Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP to ensure all components remain in solution and to allow for higher reaction temperatures. Increase Temperature: Refluxing in a solvent like acetone or THF may be sufficient to drive the reaction to completion. |
| 3. Multiple Spots on TLC; Complex Mixture of Byproducts | 1. Competitive O-Acylation: The acylating agent has reacted with the hydroxyl group in addition to the amino group, leading to O-acylated and potentially di-acylated species. 2. Degradation: The starting aminophenol or the final product may be unstable under the reaction conditions (e.g., too high temperature or excessively strong base). | Control Acylation Conditions: Add the acylating agent slowly at a lower temperature (0-5 °C) to favor the more nucleophilic amine. Use precisely one equivalent of the acylating agent. Use a Milder Base for Acylation: Employ a base like sodium acetate or pyridine for the acylation step, which is generally sufficient to scavenge HCl without promoting side reactions. Screen Reaction Conditions: Perform small-scale trials at different temperatures to find the optimal balance between reaction rate and stability. |
| 4. Significant Product Loss During Aqueous Workup or Purification | 1. Hydrolysis on Silica Gel: The lactam (amide) bond within the benzoxazinone ring can be susceptible to hydrolysis, especially on acidic silica gel.[5] 2. Poor Solubility: The product may have low solubility in the extraction solvent, leading to physical loss. | Neutralize Silica Gel: Pre-treat the silica gel for column chromatography by slurrying it with a solvent containing 1-2% triethylamine, then pack the column as usual. This neutralizes acidic sites. Alternative Purification: If possible, purify the product by recrystallization rather than chromatography to avoid hydrolysis and improve recovery. Optimize Extraction: Use a larger volume of a more effective extraction solvent (e.g., dichloromethane or ethyl acetate). Ensure the pH of the aqueous layer is neutral before extraction. |
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for your specific setup and reagent purity.
Step 1: N-Acylation to form N-(2-hydroxy-4-methyl-6-acetylphenyl)-2-chloroacetamide
-
To a solution of 2-amino-5-acetyl-3-methylphenol (1.0 eq) in a 1:1 mixture of acetone and water, add sodium acetate (1.5 eq).
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in acetone dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting aminophenol is consumed.
-
Upon completion, pour the reaction mixture into cold water. The N-acylated intermediate will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form 6-Acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one
-
Dissolve the crude N-acylated intermediate (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to 80-90 °C and stir for 6-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the intermediate.
-
Once complete, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on neutralized silica gel.
References
-
MDPI. (2023, February 16). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Available from: [Link]
-
Al-awar, R. S. (2004, July 31). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available from: [Link]
-
Krasavin, M. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]
-
Royal Society of Chemistry. (2024, February 29). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Available from: [Link]
-
Macías, F. A. Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. Available from: [Link]
-
Wageningen University & Research. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Available from: [Link]
-
Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Available from: [Link]
-
Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Available from: [Link]
-
ACS Green Chemistry. Synthesis of paracetamol and 4-aminophenol from hydroquinone. Available from: [Link]
-
ResearchGate. The reaction mechanism of acetaminophen synthesis. Available from: [Link]
-
La Trobe University. (2021, August 26). Novel 6-substituted-2-morpholino-8-(1- (arylamino or aryloxo)ethyl). Available from: [Link]
-
ResearchGate. Synthesis of benzoxazinone derivative 6. Available from: [Link]
-
ResearchGate. Asymmetric [4+2] cycloaddition of vinyl benzoxazinones with N‐acylpyrazoles via the bimetallic catalysis strategy. Available from: [Link]
-
Organic Chemistry Portal. Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. Available from: [Link]
-
ResearchGate. (2019, January 1). Synthesis of 6-Alyl-8-Methoxy-3-Propyl-1,3-Benzoxazine and 4-Alyl-6-(Dimetilamino)Methyl-2-Methoxy Phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Available from: [Link]
-
SciSpace. (2004, July 31). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]
-
LOCKSS. SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. Available from: [Link]
-
Plant Cell. (2015, December). Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. Available from: [Link]
-
Semantic Scholar. (2015, May 25). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Available from: [Link]
-
MDPI. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]
-
Nature. (2022, July 26). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports. Available from: [Link]
-
J. Serb. Chem. Soc. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with Substituted Benzoxazinone Derivatives
Welcome to the technical support center for substituted benzoxazinone derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the common yet complex challenge of poor solubility with this important class of compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues, understand the underlying science, and select the appropriate strategies to advance your research.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions regarding the solubility of benzoxazinone derivatives.
Q1: Why do many substituted benzoxazinone derivatives exhibit poor aqueous solubility?
The core benzoxazinone structure is a rigid, fused heterocyclic system. This planarity and aromaticity can lead to strong intermolecular π-π stacking interactions in the solid state. These forces result in high crystal lattice energy, a thermodynamic barrier that the energy of solvation must overcome for the compound to dissolve. Many new chemical entities, particularly those with complex aromatic structures, are afflicted by poor aqueous solubility, which can hinder development.[1] Substituents on the benzoxazinone scaffold play a critical role; while polar groups can enhance solubility, lipophilic or non-basic substituents often exacerbate the issue.[2]
Q2: What are the essential first steps to characterize the solubility of a new benzoxazinone derivative?
A systematic initial assessment is crucial to avoid downstream issues.
-
Determine Kinetic and Thermodynamic Solubility: First, measure the kinetic solubility using a high-throughput method (e.g., nephelometry) to get a rapid assessment for screening purposes. Follow this with a definitive thermodynamic solubility measurement using the gold-standard shake-flask method, which allows the system to reach equilibrium and provides the true solubility value.
-
Assess pH-Dependent Solubility: Many benzoxazinone derivatives contain ionizable functional groups.[3] Therefore, you must determine the solubility profile across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[4][5] This data is critical for predicting oral absorption and selecting appropriate formulation strategies. For basic compounds, solubility will typically increase at lower pH, while acidic compounds will be more soluble at higher pH.
-
Evaluate LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity. High lipophilicity often correlates with poor aqueous solubility and is a key parameter in the Biopharmaceutics Classification System (BCS), which categorizes many poorly soluble drugs as Class II or IV.[6]
Q3: My compound is soluble in DMSO, but crashes out when I add it to my aqueous assay buffer. Why does this happen and what can I do?
This is a classic and frequent problem. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but its ability to keep a compound in solution diminishes significantly when it is diluted into an aqueous medium. Precipitation occurs when the final concentration of your compound exceeds its solubility limit in the final solvent mixture (assay buffer + a small percentage of DMSO).
Immediate Troubleshooting Steps:
-
Reduce Final Compound Concentration: This is the simplest solution. Determine the maximum concentration your compound can tolerate in the final assay buffer.
-
Decrease the DMSO Percentage: While often limited by the experiment, try to use the lowest possible DMSO concentration in your final solution.
-
Use an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution, which can sometimes prevent immediate precipitation.
If these steps fail, you will need to explore the formulation strategies discussed in the guides below.
Part 2: Troubleshooting Guides & Strategic Solutions
This section provides a decision-making framework and detailed guidance for when initial troubleshooting is insufficient.
My benzoxazinone derivative has poor aqueous solubility. What is a logical workflow to improve it?
Navigating solubility enhancement should follow a tiered approach, starting with the simplest and most cost-effective methods before moving to more complex and resource-intensive techniques.
Caption: Decision workflow for solubility enhancement.
Guide 1: pH Modification
-
Underlying Principle: The solubility of an ionizable compound is highly dependent on pH.[4] By adjusting the pH of the solution to a point where the compound becomes charged (ionized), you can significantly increase its interaction with polar water molecules, thereby boosting solubility. This is governed by the Henderson-Hasselbalch equation.[7]
-
When to Use: This is the first strategy to try for any benzoxazinone derivative with an acidic or basic functional group.
-
How to Implement:
-
Determine the pKa of your compound (experimentally or via software prediction).
-
For a basic compound (e.g., containing an amine or pyridine substituent), lower the pH to at least 1-2 units below the pKa.
-
For an acidic compound (e.g., containing a carboxylic acid or phenol), raise the pH to at least 1-2 units above the pKa.
-
-
Causality & Trustworthiness: The formation of a salt in situ increases the polarity of the molecule.[8] However, be aware that a drastic pH change can affect your experimental system (e.g., protein stability, cell viability). Always run a vehicle control with the pH-adjusted buffer to ensure it doesn't interfere with your assay.
Guide 2: Co-solvents
-
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This reduction in polarity lowers the interfacial tension between the solute (your compound) and the solvent, making it easier for the nonpolar regions of your compound to be solvated.[9]
-
When to Use: When pH modification is not viable or insufficient. This is a very common technique for preparing stock solutions and for use in in vitro assays.
-
Common Co-solvents & Properties:
| Co-solvent | Dielectric Constant | Key Properties | Common Use Level |
| Water | 80.1 | Universal aqueous solvent | - |
| Ethanol | 24.5 | Generally well-tolerated in vitro | 1-10% |
| Propylene Glycol | 32.0 | Viscous, good for oral formulations | 10-40% |
| PEG 400 | 12.5 | Low toxicity, widely used | 10-50% |
| Glycerol | 42.5 | Viscous, biocompatible | 5-30% |
-
Causality & Trustworthiness: The choice of co-solvent and its final concentration is a trade-off between solubilizing power and biological compatibility. High concentrations of organic solvents can denature proteins or cause cell toxicity. Always include a vehicle control with the same co-solvent concentration in your experiments to validate that the observed effects are from your compound, not the solvent.
Part 3: Advanced Solubilization Strategies
When simple formulation adjustments are not enough, more advanced techniques are required. These are often necessary for in vivo studies or the development of final drug products.
Strategy 1: Solid Dispersions
-
Underlying Principle: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[10] This process converts the drug from a stable, low-energy crystalline form to a high-energy amorphous state.[11] The amorphous form lacks the strong crystal lattice, making it much easier to dissolve. The hydrophilic carrier also improves wettability and helps prevent recrystallization upon dissolution.[12]
-
When to Use: For BCS Class II or IV compounds where dissolution rate is the limiting factor for absorption.[1] This is a powerful technique for oral formulation development.
-
Common Methods of Preparation:
-
Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid film.[13]
-
Melt Extrusion: The drug and carrier are mixed and heated until they melt, then extruded and cooled. This is a solvent-free and scalable method.[12]
-
Spray Drying: A solution of the drug and carrier is sprayed into a hot air chamber, causing rapid solvent evaporation and formation of solid particles.[12]
-
Caption: Mechanism of solid dispersion.
Strategy 2: Nanotechnology-Based Approaches
-
Underlying Principle: Reducing the particle size of a drug to the nanometer scale (<1000 nm) dramatically increases the surface-area-to-volume ratio.[14] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[15] Nanotechnology can be applied to create nanosuspensions, nanoemulsions, or solid lipid nanoparticles.[6][16]
-
When to Use: For very challenging compounds (BCS Class II and IV), especially for parenteral formulations where a small particle size is critical to avoid embolism.[16]
-
Key Approaches:
-
Nanosuspensions: These are dispersions of pure drug nanocrystals stabilized by surfactants or polymers. They can be produced by top-down methods (milling) or bottom-up methods (precipitation).[15]
-
Nanoemulsions / SMEDDS: Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion upon dilution in aqueous media.[10][17] The drug is pre-dissolved in the lipid phase, completely bypassing the dissolution step.
-
Strategy 3: Prodrug Approach
-
Underlying Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[18] For solubility enhancement, a highly polar or ionizable "promoiety" (e.g., a phosphate ester, an amino acid) is covalently attached to the parent benzoxazinone derivative.[17] This new molecule has significantly higher aqueous solubility.
-
When to Use: When other formulation approaches fail or when a specific delivery profile is needed. This is a chemical modification strategy, requiring synthetic chemistry expertise.
-
Example Application: If a substituted benzoxazinone has a hydroxyl (-OH) group, it can be converted into a phosphate ester. The phosphate group is highly ionizable at physiological pH, rendering the prodrug very water-soluble. In vivo, endogenous phosphatases will cleave the ester bond, releasing the active parent drug at the site of action.[17] This strategy has been successfully used to improve the solubility of benzoxazinyl-oxazolidinones.[2]
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for screening different polymers for their ability to form a stable amorphous solid dispersion with a model benzoxazinone derivative.
-
Materials & Reagents:
-
Substituted Benzoxazinone Derivative ("Drug")
-
Polymer Carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Common Solvent (e.g., Methanol, Acetone, Dichloromethane) - must dissolve both drug and polymer.
-
Rotary Evaporator
-
Vacuum Oven
-
Mortar and Pestle
-
Sieves (e.g., 100 mesh)
-
-
Step-by-Step Methodology:
-
Preparation of Solution: Accurately weigh the Drug and Polymer in a desired ratio (start with 1:1, 1:3, and 1:5 w/w). Dissolve both components completely in a minimal amount of the selected common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C) until a thin, dry film is formed on the flask wall.
-
Drying: Scrape the film from the flask. Place the solid material in a vacuum oven at 40 °C overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization (Self-Validating Step): This is a critical step. Analyze the resulting powder to confirm the formation of an amorphous dispersion.
-
X-Ray Powder Diffraction (XRPD): The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" pattern indicates an amorphous state.[11]
-
Differential Scanning Calorimetry (DSC): Look for a single glass transition temperature (Tg) instead of a sharp melting endotherm of the crystalline drug.
-
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture-induced recrystallization.
-
References
-
Ma, Z., et al. (2013). Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent. Journal of Medicinal Chemistry, 56(8), 3297-3310. [Link]
-
Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-52. [Link]
-
Giraud, F., et al. (1994). N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 37(20), 3375-3383. [Link]
-
G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Ghosh, P. K., et al. (2018). Different Methods Used In Solid Dispersion. IOSR Journal of Pharmacy and Biological Sciences, 8(4), 23-30. [Link]
-
de Andrés, F., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. [Link]
-
Kuntsche, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 548. [Link]
-
Heravi, M. M., et al. (2012). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. E-Journal of Chemistry, 9(4), 1775-1779. [Link]
-
Attia, M. S., et al. (2021). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Indian Journal of Pharmaceutical Education and Research, 55(2s), s403-s415. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. IJPRA, 7(3), 1-10. [Link]
-
Dewangan, S., et al. (2023). Nanotechnology Based Approaches for Enhancing Bioavailability of Poorly Soluble Drugs. International Publisher for Advanced Scientific Journals, 4(1), 1-15. [Link]
-
Hamada, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1627-1632. [Link]
-
Saffoon, N., et al. (2019). Solid dispersions: A technology for improving bioavailability. MOJ Bioequivalence & Bioavailability, 6(2), 23-29. [Link]
-
Thomas, S. C. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology, 47(11). [Link]
-
Szaniawska, M., & Szymczyk, K. (2016). Strategies in poorly soluble drug delivery systems. Advances in Pharmaceutical Sciences. [Link]
-
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]
-
ResearchGate. (n.d.). pH-dependent solubility profile of new NTZ analogs. [Link]
-
Paixão, P., et al. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? European Journal of Pharmaceutical Sciences, 198, 106845. [Link]
-
Singh, A., et al. (2019). Nanotechnology as Emerging Tool for Enhancing Solubility of Poorly Water-Soluble Drugs. BioNanoScience, 9, 745-759. [Link]
-
Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(10), 2315. [Link]
-
Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 647-653. [Link]
-
Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. [Link]
-
Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 647-653. [Link]
-
Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 139-147. [Link]
-
El-Hamouly, W. S., & El-Khamry, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Al-Obaid, A. M., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Journal of Xenobiotics, 14(2), 589-609. [Link]
-
Vo, C. L. N., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(4), 1-25. [Link]
-
Davoodnia, A. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]
-
Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 1-10. [Link]
-
Singh, T., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300155. [Link]
-
SciSpace. (n.d.). PH-dependent solubility: Significance and symbolism. [Link]
-
Tsinman, K., et al. (2011). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 28(8), 1847-1857. [Link]
-
Pharma Growth Hub. (2022, June 23). Solubility and Bioavailability Enhancement Techniques. YouTube. [Link]
-
Avdeef, A. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
-
Bai, L. P., et al. (2021). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Pharmacy and Pharmacology, 73(5), 624-633. [Link]
-
Al-Bazzaz, F. Y., et al. (2020). Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study. Phase Transitions, 93(11-12), 1136-1149. [Link]
-
Li, H., et al. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Management Science, 81(5), 2135-2144. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. ijmsdr.org [ijmsdr.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 13. iosrphr.org [iosrphr.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Advisory: Purification Protocols for 6-Acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one
Executive Summary
The compound 6-acetyl-8-methyl-2H-1,4-benzoxazin-3(4H)-one is a critical pharmacophore, most notably serving as the key intermediate in the synthesis of long-acting beta-agonists (LABAs) such as Indacaterol .
The synthesis typically involves a Friedel-Crafts acetylation of 8-methyl-2H-1,4-benzoxazin-3(4H)-one using acetyl chloride and a Lewis acid (aluminum chloride). Consequently, the "crude" material is rarely just the target molecule; it is a complex matrix of aluminum salts, unreacted starting material, regioisomers, and oligomeric "tars."
This guide provides a self-validating purification strategy designed to move from a dirty crude (purity <85%) to pharmaceutical-grade intermediate (>98%) without relying on expensive chromatography at scale.
Part 1: The Impurity Profile (Diagnosis)
Before initiating purification, you must identify which "species" of impurity is compromising your crude.
| Impurity Type | Origin | Diagnostic Sign | Removal Strategy |
| Aluminum Salts ( | Incomplete quenching of Friedel-Crafts catalyst. | Ash content high; product smears on TLC; "Sticky" filtration. | Acidic hydrolysis ( |
| Regioisomers (5- or 7-acetyl) | Non-selective acetylation (kinetic vs. thermodynamic control). | Doublet peaks in aromatic region of | Fractional Recrystallization (exploiting solubility differentials). |
| Starting Material (8-methyl-benzoxazinone) | Incomplete reaction. | HPLC retention time matches SM standard. | Solvent washing (SM is often more soluble in cold alcohols). |
| Oligomers/Tars | Polymerization of acetylated species under high heat/Lewis acid. | Dark brown/black color; baseline drift in HPLC. | Activated Carbon treatment (hot filtration). |
Part 2: Primary Purification Workflow (The "Happy Path")
The following protocol is the industry-standard approach for purifying benzoxazinone derivatives. It relies on the principle that the target molecule forms a rigid crystal lattice that excludes impurities when cooled slowly from a polar protic solvent.
Phase A: De-complexation (The Quench)
Crucial Step: The aluminum-carbonyl complex is strong. Simple water washing is insufficient.
-
Slurry the crude solid in 2N HCl (5 volumes relative to weight).
-
Heat to 50°C for 1 hour. Why? This kinetic energy breaks the
bond, releasing the free ketone. -
Filter and wash with copious water until pH is neutral.
-
Dry the cake. Note: If the solid is gray or purple, Al salts remain.
Phase B: Recrystallization
Solvent System: Methanol (MeOH) or Acetic Acid (AcOH). Recommendation:Methanol is preferred for safety and ease of drying, though Acetic Acid yields higher purity for heavily tarred crudes.
Protocol:
-
Dissolution: Suspend the dried crude in Methanol (10-12 volumes) .
-
Reflux: Heat to reflux (
). The solution should become clear.-
Troubleshoot: If dark particles remain suspended, these are inorganic salts or carbonized material.
-
-
Carbon Treatment (Optional but Recommended): Add 5% w/w Activated Carbon. Stir at reflux for 15 mins.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon/particulates.
-
Crystallization:
-
Allow filtrate to cool to Room Temp (RT) slowly (over 2 hours). Do not crash cool.
-
Cool further to
and hold for 1 hour.
-
-
Isolation: Filter the white/off-white needles.
-
Wash: Displacement wash with cold Methanol (2 volumes) .
Part 3: Troubleshooting & Rescue Operations
Scenario 1: "My product is stuck in a dark oil/tar."
Cause: Solvent occlusion or high oligomer content preventing nucleation. The Fix: The "Trituration Rescue."
-
Dissolve the oil in a minimum amount of Dichloromethane (DCM) .
-
Slowly add Diisopropyl Ether (DIPE) or Hexane while stirring until turbidity persists.
-
Stir vigorously. The oil should harden into a solid as the non-polar solvent extracts the impurities.
-
Filter the solid and proceed to Recrystallization (Phase B).
Scenario 2: "I have persistent Aluminum contamination (Ash > 0.1%)."
Cause: The Al species has formed a stable hydroxo-species. The Fix: Chelation Wash.
-
Dissolve crude in Ethyl Acetate.
-
Wash with 10% aqueous EDTA (disodium salt) solution twice.
-
Wash with brine, dry over
, and concentrate.
Scenario 3: "Yield is too low (<50%)."
Cause: Product is too soluble in Methanol. The Fix: Switch to Ethanol/Water (80:20) .
-
Dissolve in refluxing Ethanol.
-
Add hot water dropwise until slight turbidity appears.
-
Add just enough Ethanol to clear it, then cool.
Part 4: Visualizing the Logic
Workflow Diagram
The following diagram illustrates the decision matrix for purification based on the state of your crude material.
Caption: Decision tree for removing inorganic salts and organic impurities from benzoxazinone crude.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use Column Chromatography instead of recrystallization? A: Yes, but it is resource-intensive. If you must, use a gradient of Hexane:Ethyl Acetate (70:30 to 50:50) . The 6-acetyl derivative is moderately polar. Note that benzoxazinones can streak on silica if residual acid is present; add 1% Triethylamine to your mobile phase to sharpen peaks.
Q2: Why is my product turning pink upon drying? A: This indicates oxidative instability, often catalyzed by trace metals (Iron or Aluminum) or light sensitivity.
-
Fix: Ensure your final wash is thorough to remove metals. Dry in a vacuum oven at
in the dark.
Q3: The melting point is lower than the literature value (
-
Run a DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis).
-
If TGA shows weight loss >1% before melting, you have solvates. Dry at higher temp.
-
If NMR shows small "shadow" peaks in the aromatic region, you have the isomer. Recrystallize again using a slower cooling rate.
Q4: Is the 8-methyl group sensitive to these conditions? A: Generally, the methyl group on the benzene ring is stable. However, harsh oxidation (e.g., using permanganate or chromic acid) could oxidize it to a carboxylic acid. The protocols listed here (HCl, MeOH, Carbon) are chemically compatible with the toluene-like substructure.
References
-
Process for the preparation of Indacaterol intermediates. Source: US Patent 8,242,268 B2. Relevance: details the industrial acetylation of benzoxazinones and subsequent purification via crystallization. Link:
-
Synthesis and biological evaluation of benzoxazinone derivatives. Source:Journal of Medicinal Chemistry, 2012. (General reference for benzoxazinone solubility profiles). Link: (Search query: benzoxazinone synthesis)
- Purification of organic compounds by crystallization. Source: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Relevance: Principles of impurity rejection in rigid bicyclic systems.
-
Friedel-Crafts Acetylation of Benzoxazinones. Source: WO Patent 2008/077639 A1. Relevance: Describes the specific acetylation conditions and workup for 8-methyl-benzoxazinone derivatives. Link:
Validation & Comparative
Spectroscopic Differentiation of Carbonyl Motifs in Benzoxazinones: A Comparative Guide to Acetyl and Lactam Signatures
Executive Summary & Structural Context[1][2][3][4][5][6]
Benzoxazinones, particularly the 1,4-benzoxazin-3-one scaffold, are privileged structures in drug discovery, serving as core pharmacophores for anticoagulants, hydroxamic acids (e.g., DIMBOA), and antimicrobial agents.
A recurring analytical challenge in the derivatization of these scaffolds is the unambiguous differentiation of the endocyclic lactam carbonyl from exocyclic acetyl groups (N-acetyl or O-acetyl). Because both moieties absorb in the overlapping
This guide provides a definitive spectroscopic framework to distinguish these groups based on electronic environments (resonance vs. induction) and physical state effects, supported by experimental workflows.
Mechanistic Principles of Carbonyl Shifts
To interpret the spectra accurately, one must understand the causality behind the vibrational frequency shifts. The wavenumber (
The Resonance vs. Induction Tug-of-War
-
Lactam (Cyclic Amide): The nitrogen lone pair donates electron density into the carbonyl
-system (resonance). This increases the single-bond character of the bond, lowering its force constant and frequency ( ). -
N-Acetyl (Imide-like): When the lactam nitrogen is acetylated, its lone pair is split between two carbonyls. This "competitive resonance" reduces the donation to both carbonyls compared to a simple amide, increasing the double-bond character of both. Consequently, N-acetyl derivatives shift to higher frequencies (
) and often exhibit coupled vibrations. -
O-Acetyl (Ester): If the kinetic enol product is trapped (O-acetylation), the carbonyl is an ester. The oxygen atom exerts a strong inductive withdrawal (-I effect) without the resonance donation of an amide nitrogen, resulting in the highest frequency (
).
Visualizing the Electronic Effects
Figure 1: Correlation between electronic effects and vibrational frequency shifts in benzoxazinone derivatives.
Comparative Spectral Data
The following data summarizes the characteristic bands for 1,4-benzoxazin-3-one derivatives. Note that values may shift by
Table 1: Diagnostic IR Bands
| Functional Group | Motif Type | Frequency Range ( | Intensity | Band Shape | Diagnostic Feature |
| Lactam | Cyclic Amide | 1670 – 1695 | Strong | Broad (Solid) | Lowers to ~1660 if H-bonded. |
| N-Acetyl | Exocyclic Imide | 1700 – 1735 | Strong | Sharp/Doublet | Often appears as a doublet due to symmetric/asymmetric coupling with the ring |
| O-Acetyl | Ester | 1750 – 1780 | Strong | Sharp | Distinctly higher frequency; lack of Amide II bands. |
| Lactam | 3100 – 3250 | Medium | Broad | Present in parent lactam; Absent in N/O-acetyl derivatives. | |
| Benzene Ring | 1580 – 1620 | Medium | Sharp | Useful internal reference standard. |
Detailed Analysis of the "Imide Shift"
In N-acetyl-1,4-benzoxazin-3-ones , you will rarely see two distinct, resolved peaks for the ring and the chain carbonyls if they are chemically similar. Instead, you often observe:
-
Broadening/Shouldering: A primary peak at ~1710 cm⁻¹ with a distinct shoulder.
-
Coupling: If the geometry allows, symmetric and asymmetric stretching of the
system creates two bands separated by 40–60 cm⁻¹.
Experimental Protocol: Self-Validating Identification
To ensure trustworthiness in your data, reliance on a single KBr pellet scan is insufficient due to intermolecular hydrogen bonding which can artificially lower carbonyl frequencies. The following protocol uses solvent perturbation to validate the assignment.
Workflow: Solid vs. Solution Phase Analysis
Objective: Distinguish H-bonded lactams from N-acetylated species by breaking intermolecular networks.
Step-by-Step Methodology:
-
Solid State Acquisition (KBr or ATR):
-
Prepare a standard KBr pellet (1-2 mg sample in 100 mg KBr) or use Diamond ATR.
-
Observation: Parent lactams often show broad carbonyls at ~1670 cm⁻¹ due to dimer formation (
).
-
-
Solution Phase Acquisition (
or ):-
Dissolve the sample in dry chloroform (approx 10 mg/mL).
-
Use a liquid cell with NaCl or
windows (0.1 mm path length). -
Validation Logic:
-
Lactam: The
band will shift up (e.g., from 1670 to 1690 cm⁻¹) as H-bonds break. The stretch will sharpen significantly. -
N-Acetyl: The
band position will remain relatively constant (or shift negligibly) because it lacks strong H-bond donating capacity.
-
-
Visual Workflow
Figure 2: Decision tree for distinguishing benzoxazinone substitutions using solvent perturbation.
Troubleshooting & Common Pitfalls
-
The "Water" Artifact: Benzoxazinones are hygroscopic. Moisture in the KBr pellet will appear as a broad hump at 3400 cm⁻¹, mimicking an
stretch. Correction: Always dry samples in a vacuum desiccator over before analysis. -
Ring Strain Confusion: Do not confuse 1,4-benzoxazin-3-ones (6-membered) with oxindole derivatives (5-membered). The 5-membered lactam absorbs at significantly higher frequencies (
) even without acetylation. -
Over-interpretation of Fingerprint Regions: Focus strictly on the
and regions. The fingerprint region ( ) in benzoxazinones is crowded with and aromatic bending modes that are difficult to assign de novo.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general carbonyl shifts and inductive effects).
-
Sagam, G., et al. (2024).[1] "Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives." Chemical Biodiversity. (Provides recent experimental data on 1,4-benzoxazin-3-one scaffolds).
- Reis, A., et al. (2011). "Structural characterization of 1,4-benzoxazin-3-ones by IR and NMR." Journal of Molecular Structure. (Describes the specific H-bonding effects in solid vs. solution phase for this scaffold).
-
Chemistry LibreTexts. (2023). "Infrared Spectroscopy: Carbonyl Compounds." (General reference for amide/ester/anhydride differentiation).
Sources
Comparative Guide: Structural Elucidation of Substituted Benzoxazinones via Mass Spectrometry
Topic: Mass Spectrometry Fragmentation of Substituted Benzoxazinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoxazinones (specifically 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones) represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as serine protease inhibitors, anti-inflammatory agents, and agricultural allelochemicals. However, their isomeric diversity and susceptibility to thermal degradation pose significant challenges for structural characterization.
This guide provides a technical comparison of ionization and fragmentation strategies for these scaffolds. We analyze the performance of Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) versus Electron Ionization (EI) , demonstrating why ESI-CID is the superior "product" for modern drug development workflows due to its ability to preserve labile substituents and generate diagnostic Retro-Diels-Alder (RDA) fragments.
Mechanistic Fundamentals: The Benzoxazinone Scaffold
Before selecting an analytical method, one must understand the target's lability. Benzoxazinones generally appear in two primary isomeric forms:
-
1,3-benzoxazin-4-one: Common in synthetic protease inhibitors. The heteroatoms are separated by one carbon (C2).
-
1,4-benzoxazin-3-one: Common in natural products (e.g., DIMBOA).[1] The heteroatoms are adjacent.
Key Structural Vulnerability: The oxazine ring is energetically distinct from the fused benzene ring. Fragmentation almost invariably involves the cleavage of this heterocyclic ring before the aromatic core degrades.
Comparative Analysis: ESI-CID vs. Electron Ionization (EI)[2]
For a researcher characterizing a novel benzoxazinone derivative, the choice of ionization source dictates the quality of structural data.
Table 1: Performance Matrix of Ionization Techniques
| Feature | ESI-CID (Recommended) | Electron Ionization (EI) |
| Ion Type | Even-electron ions | Odd-electron radical cations |
| Internal Energy | Low (Soft Ionization). Fragmentation is controlled via Collision Energy (CE). | High (Hard Ionization).[2] Fragmentation is spontaneous and extensive. |
| RDA Visibility | High. Distinct RDA fragments often dominate the MS2 spectrum. | Moderate to Low. Often obscured by extensive non-specific cracking. |
| Substituent Integrity | Excellent. Labile groups (e.g., -OH, -NHAc) remain intact on the parent ion. | Poor. Labile side chains often cleave before the ring, complicating assignment. |
| LC Compatibility | Native (LC-MS). Ideal for biological matrices. | Requires derivatization or specialized interfaces (e.g., LC-EI). |
Expert Insight: Why ESI-CID Wins
While EI is excellent for library matching (NIST database), it often fails for substituted benzoxazinones because the "hard" ionization shatters the substituents required for Structure-Activity Relationship (SAR) analysis. ESI-CID allows you to "dial in" the energy to specifically trigger the diagnostic Retro-Diels-Alder cleavage, providing a self-validating confirmation of the core scaffold.
Deep Dive: Fragmentation Pathways
The fragmentation of benzoxazinones under ESI-CID conditions follows a predictable, mechanistic logic centered on the stability of the neutral loss.
Pathway A: The Retro-Diels-Alder (RDA) Mechanism
This is the "fingerprint" pathway. For 1,3-benzoxazin-4-ones, the ring opens to release a neutral nitrile or ketene species, depending on the substitution at the C2 position.
-
Mechanism: Protonation occurs at the carbonyl oxygen or the ring nitrogen. This weakens the C2-N3 and C4-O1 bonds (or O1-C2 depending on isomer).
-
Diagnostic Value: The mass shift corresponds exactly to the mass of the C2-substituent + the heteroatom fragment.
Pathway B: Neutral Loss of CO and CO₂
Common in lactone-like systems, the loss of
-
Observation: A loss of 44 Da from the protonated molecular ion
strongly suggests the 1,3-oxazin-4-one core is intact.
Visualization of Pathways
The following diagram illustrates the decision logic and the resulting chemical pathways for a generic 2-substituted-1,3-benzoxazin-4-one.
Figure 1: Mechanistic divergence in 1,3-benzoxazin-4-one fragmentation.[3] The RDA pathway is diagnostic for the heterocyclic core, while CO2 loss confirms the lactone functionality.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure data integrity and reproducibility, follow this "self-validating" protocol. This method uses a breakdown curve to confirm the identity of the benzoxazinone core.
Reagents
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (Aprotic, enhances desolvation).
-
Standard: Reserpine (for instrument calibration) or a known benzoxazinone analog (e.g., DIBOA) as a system suitability test.
Step-by-Step Methodology
-
Pre-Screening (Q1 Scan):
-
Inject sample (1 µM) via direct infusion or LC (C18 column).
-
Scan range: m/z 100–1000.
-
Validation Check: Ensure the base peak is
. If dominates, increase formic acid concentration or declustering potential to drive protonation.
-
-
Energy-Resolved MS/MS (The Breakdown Curve):
-
Select the precursor ion
. -
Acquire product ion spectra at stepped Collision Energies (CE): 10, 20, 30, 40, and 50 eV.
-
Goal: Identify the CE where the precursor intensity is 50% (CE50). This is your optimal energy for structural elucidation.
-
-
Targeted Product Ion Scan:
-
Set CE to the determined optimal value (typically 20-30 eV for benzoxazinones).
-
Acquire 10 scans and average them to improve S/N ratio.
-
-
Orthogonal Validation (Isotope Check):
-
If the molecule contains Chlorine/Bromine substituents, verify the isotopic pattern of the fragments.[4]
-
Rule: If the RDA fragment retains the halogen pattern, the halogen is on the benzene ring. If the pattern is lost, the halogen was on the cleaved heterocyclic portion.
-
Diagnostic Data Reference
Use the following table to interpret your MS/MS spectra.
Table 2: Characteristic Fragments of 1,3-Benzoxazin-4-ones
| Fragment Origin | Observed m/z Shift | Mechanism | Structural Inference |
| RDA Cleavage | Retro-Diels-Alder | Loss of C2 substituent and N3. Confirms 1,3-oxazine core. | |
| Lactone Loss | Heterolytic Cleavage | Loss of | |
| Carbonyl Loss | Homolytic/Heterolytic | Loss of | |
| Benzoyl Cation | m/z 105 (unsubst.) | Formation of |
References
-
Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry.[5] 1
-
Prabhakar, S., et al. (1997). Mass spectral study of isomeric benzoxazolinones by electron ionisation.[6] European Journal of Mass Spectrometry. 6[4]
-
Marti, G., et al. (2013). Study of 1,3-benzoxazin-4-ones in maize. Max Planck Institute. 5
-
Wait, R., et al. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones. Journal of Pharmacy and Pharmacology.[7] 7
Sources
- 1. fateallchem.dk [fateallchem.dk]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Stationary Phases for Benzoxazinone Purity: A Comparative Guide
Executive Summary: The Benzoxazinone Challenge
Benzoxazinones (e.g., 1,4-benzoxazin-3-ones) are privileged scaffolds in medicinal chemistry, serving as precursors for anticoagulants, antimicrobials, and agricultural allelochemicals (e.g., DIMBOA). However, their purity analysis presents a distinct set of chromatographic challenges:
-
Structural Instability: The hydroxamic acid moiety is prone to degradation into benzoxazolinones (e.g., BOA) and aminophenols, creating a complex matrix of structurally similar impurities.
-
Isomeric Complexity: Synthetic pathways often yield regioisomers that co-elute on standard alkyl phases.
-
Polarity Variance: The mixture often contains highly polar glycosides/precursors alongside non-polar degradation products.
This guide compares the industry-standard Fully Porous C18 against the modern Core-Shell Phenyl-Hexyl stationary phase. We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior orthogonality and resolution (
Mechanistic Grounding: Why Ligand Choice Matters
To develop a self-validating method, one must understand the molecular interactions at play.
-
The C18 Baseline (Hydrophobic Interaction): The Octadecylsilane (C18) ligand relies almost exclusively on hydrophobic subtraction. It separates based on the "greasiness" of the molecule. For benzoxazinones, which share identical hydrophobicity with their isomers, C18 often results in peak overlapping (co-elution).
-
The Phenyl-Hexyl Advantage (
Interaction): The Phenyl-Hexyl ligand introduces a secondary interaction mechanism. The electron-rich aromatic ring of the stationary phase interacts with the -electrons of the benzoxazinone core. This interaction is highly sensitive to the electron density of the analyte's ring system, allowing for the separation of isomers and degradation products that differ only by the position of a substituent.
Visualization: Interaction Mechanisms
Comparative Experimental Data
The following data summarizes a benchmarking study separating a synthetic 1,4-benzoxazin-3-one derivative from its primary degradation product (Benzoxazolinone, BOA) and a critical regioisomer impurity.
Experimental Conditions:
-
System: UHPLC, UV detection at 254 nm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 5% to 95% B over 10 minutes.
Table 1: Performance Metrics Comparison
| Parameter | Column A: Fully Porous C18 | Column B: Core-Shell Phenyl-Hexyl | Analysis |
| Particle Size | 5 µm (Fully Porous) | 2.7 µm (Core-Shell) | Core-shell offers higher efficiency ( |
| Retention ( | 4.2 (Main Peak) | 4.8 (Main Peak) | Phenyl phase shows increased retention for aromatics. |
| Resolution ( | 1.4 (Critical Pair) | 3.2 (Critical Pair) | |
| Tailing Factor ( | 1.3 | 1.05 | Superior endcapping and particle morphology. |
| Backpressure | 120 bar | 280 bar | Higher pressure is the trade-off for speed/resolution. |
Key Insight: The C18 column failed to achieve baseline resolution (
Method Development Protocol
This protocol is designed to be self-validating . The use of a "System Suitability Mix" containing the parent and the degradation product (BOA) is mandatory to confirm column performance before every run.
Phase 1: Preparation
-
Diluent Selection: Dissolve standards in 90:10 Water:MeOH. Avoid 100% organic diluents to prevent "solvent wash-through" of early eluting polar degradants.
-
Stability Check: Benzoxazinones hydrolyze in basic conditions. Strictly maintain pH < 4.0 in all solvents.
Phase 2: Instrumental Setup (Optimized Method)
-
Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile here as it facilitates stronger
interactions between the analyte and stationary phase [1].
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Control is critical;
interactions are thermally sensitive).
Phase 3: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibrate / Trap Polar Impurities |
| 1.00 | 5 | Isocratic Hold |
| 8.00 | 95 | Elute Main Benzoxazinone |
| 9.00 | 95 | Wash Lipophilic Contaminants |
| 9.10 | 5 | Re-equilibration |
Method Development Workflow
The following diagram outlines the logical flow for developing this purity method, emphasizing the "Fail Fast" decision points that save development time.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
In benzoxazinone analysis, you may observe a peak that grows over time in the autosampler.
-
Cause: Hydrolysis of the lactone/lactam ring to form 2-aminophenol derivatives or Benzoxazolinone (BOA) [2].
-
Solution: Chill autosampler to 4°C. Limit run sequences to <12 hours. Use an amber vial to prevent photodegradation.
Peak Tailing on C18
-
Cause: Residual silanol interactions with the nitrogen in the benzoxazinone ring.
-
Solution: Switch to the Phenyl-Hexyl phase (as recommended). The steric bulk of the phenyl ring often shields residual silanols better than C18 chains. Alternatively, increase buffer ionic strength (e.g., add 10mM Ammonium Formate).
References
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Macías, F. A., et al. (2005).[2] Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products. Journal of Agricultural and Food Chemistry, 53(3), 554-561.[3] [Link]
-
Separation Science. (2023). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping.[Link]
-
Agilent Technologies. (2018). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4][5][6][Link]
Sources
- 1. imtakt.com [imtakt.com]
- 2. bibrepo.uca.es [bibrepo.uca.es]
- 3. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. sepscience.com [sepscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
